![molecular formula C17H18BrN3O3S B2449347 N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2319801-02-8](/img/structure/B2449347.png)
N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
カタログ番号 B2449347
CAS番号:
2319801-02-8
分子量: 424.31
InChIキー: DICJECUHOLMUMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an amide, a pyrazole ring, a tetrahydrothiophene ring, and a bromophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The bromophenyl group would likely contribute significant steric bulk, while the amide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure . For example, the presence of the amide group could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Structural Analysis
- The compound is part of a broader class of pyrazole-thiophene-based amide derivatives synthesized through various methodologies, including Pd (0)-catalyzed Suzuki–Miyaura cross-coupling. These compounds exhibit significant potential due to their non-linear optical (NLO) properties and chemical reactivity, as indicated by Density Functional Theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) data (Kanwal et al., 2022).
Potential Radiotracer Applications
- While not directly related to the specific compound , the feasibility of nucleophilic displacement in the pyrazole ring for synthesizing radiotracers, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrates the potential application of pyrazole derivatives in positron emission tomography (PET) to study brain receptors (Katoch-Rouse & Horti, 2003).
Applications in Crystal Structure and Hirshfeld Surface Analysis
- Synthesis of similar compounds, like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, and their crystal structure determination through single crystal X-ray diffraction studies opens avenues for understanding intermolecular interactions and molecular stability in such compounds (Prabhuswamy et al., 2016).
Anticonvulsant Activity Research
- Pyrazole-carboxamide analogues have been synthesized and evaluated for their anticonvulsant activity, suggesting potential applications in developing new treatments for epilepsy (Ahsan et al., 2013).
Nonlinear Optical Properties
- The investigation of nonlinear optical properties of certain pyrazole derivatives can lead to applications in optoelectronics and photonics. This research area includes the study of how these compounds interact with light, potentially useful for developing new materials for optical devices (Stagni et al., 2008).
Antimicrobial and Antifungal Applications
- Some pyrazole derivatives have been investigated for their insecticidal and fungicidal activities, which could lead to the development of new pesticides or pharmaceuticals (Zhu et al., 2014).
Antiproliferative Agents in Cancer Research
- The synthesis of 1-aryl-3, 5-bis (het) aryl pyrazole derivatives has shown potential in the development of antiproliferative agents, particularly against breast cancer and leukemia cells, suggesting a significant avenue for cancer treatment research (Ananda et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-(3-bromophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c18-11-3-1-4-12(9-11)19-17(22)16-14-5-2-6-15(14)20-21(16)13-7-8-25(23,24)10-13/h1,3-4,9,13H,2,5-8,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICJECUHOLMUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
896369-24-7
ICG-mal
2143933-81-5

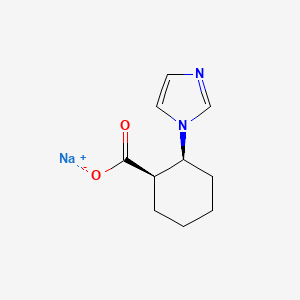
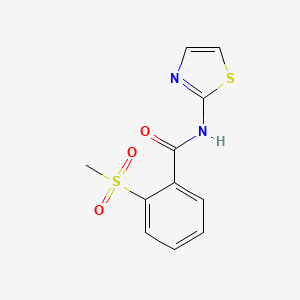


![Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2449274.png)
![N-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2449277.png)
![4-[(4-Chlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2449278.png)
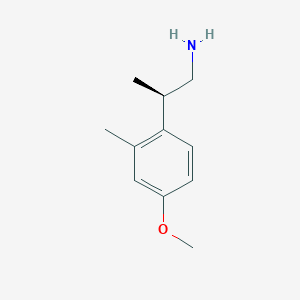

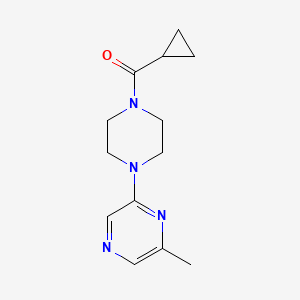
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449282.png)
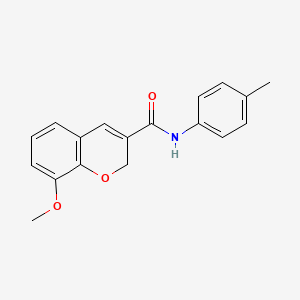

![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2449287.png)